molecular formula C7H4N2O5 B077469 3,5-Dinitrobenzaldehyde CAS No. 14193-18-1

3,5-Dinitrobenzaldehyde

Cat. No. B077469
CAS RN: 14193-18-1
M. Wt: 196.12 g/mol
InChI Key: YCTNWTBGSOCMRO-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzaldehyde is a chemical compound with the linear formula C7H4N2O5 . It is used as a reagent in the synthesis of substituted n-heterocycles that display antibacterial activity .


Synthesis Analysis

The synthesis of 3,5-Dinitrobenzaldehyde involves the oxidation of 3,5-dinitrobenzyl alcohol using quinolinium chlorochromate . The reaction yields 3,5-Dinitrobenzaldehyde with an 89% yield .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitrobenzaldehyde is characterized by a linear formula C7H4N2O5 . Its molecular weight is 196.12 .


Chemical Reactions Analysis

3,5-Dinitrobenzaldehyde is a reagent used in the synthesis of substituted n-heterocycles . It is also involved in the synthesis of esters and amides derived from 3,5-dinitrobenzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dinitrobenzaldehyde include a density of 1.6±0.1 g/cm3, a boiling point of 323.9±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Mechanism of Action

Biochemical Pathways

. As a benzaldehyde derivative, it may influence pathways related to aromatic compounds, but this is speculative and requires further investigation.

Action Environment

. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity, but more research is needed in this area.

Safety and Hazards

Handling 3,5-Dinitrobenzaldehyde requires caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3,5-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTNWTBGSOCMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364830
Record name 3,5-dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14193-18-1
Record name 3,5-dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitrobenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of oxalylchloride (26 ml, 0.30 mol) in CH2Cl2 (600 ml) DMSO (43 ml, 0.60 mol) was added, maintaining the temperature between −50° C. and −65° C. To the reaction solution was then added 3,5-dinitrobenzyl alcohol (50g), in THF (100 ml), maintaining the temperature between −50° C. and −65° C. The reaction mixture was stirred at −65° C. for 30 minutes and then triethylamine (170 ml) was added at −50° C. and −65° C. The reaction temperature was then adjusted to room temperature and H2O (800 ml) was added. The organic phase was washed with sat. NaHCO3 (500 ml), 5 times with diluted HCl (300 ml) and finally brine. The organic phase was then dried over MgSO4 and the volatile solvents were removed at reduced pressure. The crude product was then triturated with heptane, which gave 45.8 g (89%) of 3,5-dinitrobenzaldehyde.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3,5-dinitrobenzaldehyde?

A1: 3,5-Dinitrobenzaldehyde has the molecular formula C₇H₄N₂O₅ and a molecular weight of 196.12 g/mol [, ]. While the provided abstracts don't offer comprehensive spectroscopic data, they mention the use of ¹H NMR to study its reactivity and complex formation [, ]. Single-crystal X-ray analysis was also employed to determine the structure of its derivative, 4-tert-butyl-3,5-dinitrobenzaldehyde [].

Q2: How does the structure of 3,5-dinitrobenzaldehyde influence its reactivity?

A2: The presence of two nitro groups (NO₂) at the 3 and 5 positions of the benzaldehyde ring significantly influences the reactivity of 3,5-dinitrobenzaldehyde. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This is exemplified by its reaction with methoxide ions to form Meisenheimer complexes [, ].

Q3: Are there any studies on the stability of 3,5-dinitrobenzaldehyde under various conditions?

A3: While the provided abstracts don't directly address the stability of 3,5-dinitrobenzaldehyde under various conditions, they do highlight its tendency to react with nucleophiles like methoxide ions and form hemiacetals in methanol [, ]. This suggests potential sensitivity to nucleophilic attack and protic solvents. Further research is needed to fully understand its stability profile.

Q4: Can 3,5-dinitrobenzaldehyde be used in organic synthesis?

A4: Yes, 3,5-dinitrobenzaldehyde serves as a valuable building block in organic synthesis. For instance, it acts as a starting material in the synthesis of substituted 2,6-dinitrobenzaldehydes [] and participates in redox-neutral annulations with cyclic amines like 1,2,3,4-tetrahydroisoquinoline to form complex heterocyclic compounds []. Its derivative, 4-methoxy-3,5-dinitrobenzaldehyde, has been studied for its interaction with nucleophiles and formation of Meisenheimer complexes, providing insights into nucleophilic aromatic substitution reactions [].

Q5: Have there been any computational studies on 3,5-dinitrobenzaldehyde?

A5: While the provided abstracts don't explicitly mention computational studies on 3,5-dinitrobenzaldehyde, its reactivity and complex formation have been investigated using spectroscopic techniques like ¹H NMR and UV-Vis spectroscopy [, ]. These studies provide experimental data that can be used to validate and parameterize computational models for further theoretical investigations.

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